molecular formula C25H20BrNO4 B11586276 N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide

N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11586276
M. Wt: 478.3 g/mol
InChI Key: LHWLWMWLUWLYPY-UHFFFAOYSA-N
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Description

N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound with a unique structure that combines a benzofuran ring with bromobenzoyl and propan-2-yloxybenzamide groups

Properties

Molecular Formula

C25H20BrNO4

Molecular Weight

478.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C25H20BrNO4/c1-15(2)30-19-13-9-17(10-14-19)25(29)27-22-20-5-3-4-6-21(20)31-24(22)23(28)16-7-11-18(26)12-8-16/h3-15H,1-2H3,(H,27,29)

InChI Key

LHWLWMWLUWLYPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the coupling of the bromobenzoyl-substituted benzofuran with 4-(propan-2-yloxy)benzamide. This can be achieved through a nucleophilic substitution reaction, where the amide group of 4-(propan-2-yloxy)benzamide attacks the carbonyl carbon of the bromobenzoyl group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new drugs, particularly in the treatment of diseases where bromobenzoyl and benzofuran derivatives have shown efficacy.

    Industry: The compound can be used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with active sites, while the benzofuran ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzamide: A simpler compound with a bromobenzoyl group attached to an amide.

    Benzofuran derivatives: Compounds with a benzofuran ring, often used in medicinal chemistry.

    Propan-2-yloxybenzamides: Compounds with a propan-2-yloxy group attached to a benzamide.

Uniqueness

N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the bromobenzoyl group enhances its potential for interactions with biological targets, while the benzofuran ring provides structural rigidity and π-π stacking capabilities.

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